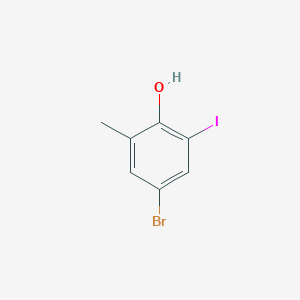
4-Bromo-2-iodo-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-iodo-6-methylphenol is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of bromine and iodine atoms attached to a phenolic ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-6-methylphenol typically involves the halogenation of 2-methylphenol (o-cresol). The process can be carried out in two main steps:
Bromination: 2-Methylphenol is first brominated using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, to yield 4-bromo-2-methylphenol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. Continuous bromination and iodination processes are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-6-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms on the aromatic ring.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert the halogenated phenol to its corresponding hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxy derivatives and dehalogenated phenols.
Scientific Research Applications
4-Bromo-2-iodo-6-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-6-methylphenol involves its interaction with molecular targets through its phenolic and halogenated functional groups. The compound can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their structure and function. The phenolic group can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
4-Iodo-2-methylphenol: Similar structure but lacks the bromine atom.
2-Bromo-4-methylphenol: Similar structure but lacks the iodine atom.
2-Iodo-4-methylphenol: Similar structure but with different positioning of halogen atoms.
Uniqueness: 4-Bromo-2-iodo-6-methylphenol is unique due to the presence of both bromine and iodine atoms on the phenolic ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C7H6BrIO |
|---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
4-bromo-2-iodo-6-methylphenol |
InChI |
InChI=1S/C7H6BrIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 |
InChI Key |
GNFJQJOMUJAQNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















